5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a benzofuran core, which is often associated with various biological activities, and a thiophene moiety, which is known for its electron-rich properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the thiophene moiety, and the final coupling reactions. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological pathways.
Medicine: It may have potential as a therapeutic agent for treating diseases, depending on its biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar thiophene moiety and have been studied for their biological activity.
Uniqueness
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a thiophene moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20ClNO4S2 |
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Molecular Weight |
438.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20ClNO4S2/c1-12-5-7-27-18(12)10-22(15-6-8-28(24,25)11-15)20(23)19-13(2)16-9-14(21)3-4-17(16)26-19/h3-5,7,9,15H,6,8,10-11H2,1-2H3 |
InChI Key |
FOCJTEBVQHCKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C |
Origin of Product |
United States |
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